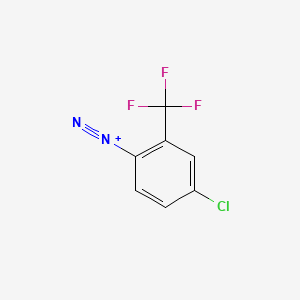
2-Propanol, 1,1',1''-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is a chemical compound with the molecular formula C₁₂H₂₃NO₁₀. It is a derivative of 2-propanol and is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a nitrilotris group and a hydroxypropanetricarboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) typically involves the reaction of 2-propanol with nitrilotriacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The nitrilotris group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted nitrilotris derivatives.
Applications De Recherche Scientifique
2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to changes in the activity of enzymes and receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisopropanolamine: A similar compound with three isopropanol groups attached to a nitrogen atom.
Nitrilotriacetic acid: A compound with three acetic acid groups attached to a nitrogen atom.
Uniqueness
2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is unique due to its combination of nitrilotris and hydroxypropanetricarboxylate groups. This unique structure imparts specific chemical properties, such as enhanced solubility and stability, making it suitable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
67952-34-5 |
|---|---|
Formule moléculaire |
C15H29NO10 |
Poids moléculaire |
383.39 g/mol |
Nom IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H21NO3.C6H8O7/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-9,11-13H,4-6H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
KFVFBANFJZNBFW-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)CC(C)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Numéros CAS associés |
122-20-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)




![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)




![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)
![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)
